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Compound of Interest

Compound Name: LPMA4870108

Cat. No.: B15616778

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the kinase selectivity of LPM4870108, a
potent pan-Tropomyosin receptor kinase (Trk) inhibitor. Its performance is objectively compared
with other approved Trk inhibitors: Larotrectinib, Entrectinib, and Repotrectinib. This analysis is
supported by available preclinical data to assist researchers in making informed decisions for
their drug development programs.

Kinase Selectivity Profile Comparison

The following table summarizes the available quantitative data on the kinase inhibitory activity
of LPM4870108 and its comparators. The data has been compiled from various public sources,
and direct head-to-head comparative screening data across a comprehensive kinome panel is
not publicly available. Therefore, variations in experimental conditions should be considered
when interpreting these results.
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_ LPM4870108 Larotrectinib Entrectinib IC50  Repotrectinib
Kinase Target
IC50 (nM) IC50 (nM) (nM) IC50 (nM)
TrkA 2.4[1] 5 1.7[2] <0.2[3][4]

<10% remaining

TrkB activity at 500 11 0.1[2] <0.2[3][4]
nM[1][5]

TrkC 0.2[1] 6 0.1[2] <0.2[3][4]

ALK 182[1] >10,000 1.6[2] ~2.9
10-30%

ROS1 remaining activity  >10,000 0.2[2] 0.071[3]

at 500 nM[1][5]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50%
inhibition of the kinase activity. A lower value indicates higher potency. Data for Larotrectinib
and some values for other inhibitors are based on broader selectivity screens where specific
IC50 values for less sensitive kinases are often reported as >10,000 nM. For LPM4870108,
some data is presented as percent remaining activity at a given concentration.

Signaling Pathway Context

The Trk signaling pathway is crucial for neuronal survival, differentiation, and function. In
several cancers, gene fusions involving the NTRK genes lead to the expression of
constitutively active Trk fusion proteins, which act as oncogenic drivers. LPM4870108 and the
compared inhibitors are designed to block the ATP binding site of these Trk kinases, thereby
inhibiting their activity and downstream signaling.
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Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

KINOMEscan™ Competition Binding Assay

This assay is a high-throughput method to determine the binding affinity of a compound against
a large panel of kinases.
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Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The amount of kinase captured
on the solid support is quantified.

Protocol Outline:

Kinase-Phage Fusion: Kinases are fused to T7 bacteriophage.

» Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support.

o Competition: The kinase-phage construct is incubated with the immobilized ligand and the
test compound at various concentrations.

e Washing: Unbound components are washed away.

» Quantification: The amount of kinase-phage bound to the solid support is quantified using
quantitative PCR (qPCR) of the phage DNA.

o Data Analysis: The results are reported as the percentage of the DMSO control, and a
dissociation constant (Kd) is determined from the dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the
amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the
remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a
luciferase reaction to generate a luminescent signal that is proportional to the initial kinase
activity.

Protocol Outline:

o Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are
incubated together in a multiwell plate.
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Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction
and consume the remaining ATP.

ADP to ATP Conversion and Luminescence: Kinase Detection Reagent is added, which
contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a
luminescent signal from the newly synthesized ATP.

Signal Detection: The luminescence is measured using a luminometer.

Data Analysis: The luminescent signal is correlated with the amount of ADP produced, and
IC50 values are determined from the dose-response curves of the inhibitor.

/Kinase Selectivity Assay Workflow\
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Kinase Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LPM4870108 | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]

2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. aacrjournals.org [aacrjournals.org]

e 4. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead
Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions
with Solvent Front Mutations - BioSpace [biospace.com]

e 5. ulab360.com [ulab360.com]

¢ To cite this document: BenchChem. [A Comparative Guide to the Kinase Selectivity of
LPM4870108]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616778#cross-validation-of-lpm4870108-s-kinase-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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